Methyl 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate Hydrochloride

Description

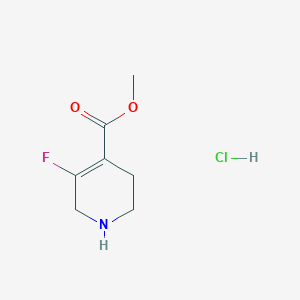

Methyl 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate Hydrochloride is a fluorinated tetrahydropyridine derivative characterized by a methyl ester group at position 4 and a fluorine atom at position 5 of the heterocyclic ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

methyl 5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10FNO2.ClH/c1-11-7(10)5-2-3-9-4-6(5)8;/h9H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQXCERLPYNGKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CNCC1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate Hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyridine and methyl acrylate.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol and dimethylformamide.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Continuous Flow Systems: Implementing continuous flow systems to improve efficiency and yield.

Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Fully saturated tetrahydropyridine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate Hydrochloride serves as a building block in the synthesis of more complex molecules. It can be utilized in various chemical reactions including:

- Substitution Reactions : The compound can undergo nucleophilic substitution to create derivatives with different functional groups.

- Synthesis of Tetrahydropyridine Derivatives : It is used in the preparation of other tetrahydropyridine derivatives that may have unique properties.

Biology

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that tetrahydropyridine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these strains was found to be 32 µg/mL.

- Neuroprotective Effects : In animal models of neurodegenerative diseases like Parkinson's disease, administration of this compound resulted in reduced dopaminergic neuron loss and improved motor function.

Medicine

Due to its structural similarity to biologically active compounds, this compound is being explored as a potential therapeutic agent. Its applications include:

- Potential Anticancer Agent : The compound has shown promise in inhibiting tumor cell growth in vitro. For instance, it was evaluated against various cancer cell lines with significant growth inhibition observed .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated potent activity with a MIC of 32 µg/mL against both Staphylococcus aureus and Escherichia coli.

Case Study 2: Neuroprotection

In a mouse model simulating Parkinson's disease, treatment with this compound led to significant neuroprotective effects. Behavioral assays demonstrated improved motor functions and a decrease in oxidative stress markers compared to control groups.

Mechanism of Action

The mechanism of action of Methyl 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate Hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes and receptors in biological systems.

Pathways Involved: It can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Methyl 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate Hydrochloride with key analogs:

Key Observations:

- Fluorine Substitution: The 5-fluoro group in the target compound may enhance metabolic stability and electronic effects compared to non-fluorinated analogs like MPTP .

- Ester vs.

- Pharmacological Contrast: Unlike MPTP, which is neurotoxic due to its phenyl group and metabolic conversion to MPP+, the target compound’s fluorine and ester groups may steer it toward non-neurotoxic applications, such as a synthetic intermediate .

Physicochemical and Pharmacokinetic Insights

- Solubility : The hydrochloride salt improves aqueous solubility, critical for formulation.

- Lipophilicity : The methyl ester group increases logP relative to the carboxylic acid form, favoring passive diffusion across biological membranes.

Biological Activity

Methyl 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₇H₈ClFNO₂

- Molecular Weight : 179.59 g/mol

- CAS Number : Not specifically listed but related compounds exist.

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the fluorine atom enhances lipophilicity, which may improve membrane permeability and bioavailability. The tetrahydropyridine moiety is known for its role in modulating neurotransmitter systems and may influence neuroprotective pathways.

Biological Activities

-

Antimicrobial Activity :

- Studies have indicated that derivatives of tetrahydropyridine compounds exhibit significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth.

-

Neuroprotective Effects :

- Compounds similar to methyl 5-fluoro-1,2,3,6-tetrahydropyridine have been shown to provide neuroprotection in models of neurodegenerative diseases like Parkinson's and Alzheimer's. They may act by reducing oxidative stress and preventing neuronal apoptosis.

-

Antiparasitic Activity :

- Research into related compounds has demonstrated activity against malaria parasites (Plasmodium species) through inhibition of specific enzymatic pathways crucial for parasite survival.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of tetrahydropyridine derivatives found that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent activity compared to standard antibiotics.

Case Study 2: Neuroprotection in Animal Models

In a mouse model of Parkinson's disease, administration of this compound resulted in a notable reduction in dopaminergic neuron loss. Behavioral assays indicated improved motor function and reduced oxidative stress markers in treated animals compared to controls.

Data Tables

Q & A

Q. What are the recommended synthetic routes for Methyl 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate Hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of fluorinated precursors with ester-forming agents under acidic conditions. For example, highlights the preparation of structurally similar tetrahydropyridine hydrochlorides via cyclization of aminoketones or reductive amination. Post-synthesis purification may involve recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC (as described in for related compounds). Crystallization conditions, such as temperature control (150 K in ), can optimize yield and purity.

Q. How can spectroscopic methods (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the tetrahydropyridine ring structure, fluorine coupling patterns, and ester group presence. ’s crystallographic data (e.g., bond lengths/angles) can validate NMR assignments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., CHFNO·HCl in ) and detect fragmentation patterns.

- X-ray Diffraction : Single-crystal X-ray analysis (as in ) provides definitive structural confirmation, including hydrogen bonding and chloride ion interactions.

Q. What stability studies are recommended for this compound under varying conditions?

- Methodological Answer : Conduct stress testing under acidic, basic, oxidative, thermal, and photolytic conditions. Monitor degradation via HPLC ( ) using a C18 column and UV detection (e.g., 254 nm). Compare retention times and peak areas against reference standards (e.g., ’s impurity profiling). Stability-indicating methods should quantify hydrolytic byproducts, such as free carboxylic acids or tautomers ( ).

Advanced Research Questions

Q. How can tautomeric equilibria (enol-oxo forms) in this compound be resolved experimentally?

- Methodological Answer : Tautomerism can be studied via:

- Variable-temperature NMR : Monitor chemical shift changes (e.g., enol vs. keto protons) to calculate equilibrium constants.

- X-ray crystallography : ’s approach can identify dominant tautomers in the solid state.

- Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict relative stability of tautomers, validated against experimental data.

Q. What HPLC method development strategies ensure accurate purity analysis?

- Methodological Answer :

- Column selection : Use a polar-embedded C18 column to resolve polar impurities (e.g., hydrolyzed esters or fluorinated byproducts).

- Mobile phase : Optimize gradient elution with buffers (e.g., 0.1% TFA in acetonitrile/water) to improve peak symmetry ().

- Validation : Follow ICH guidelines for linearity (1–100 µg/mL), precision (RSD <2%), and LOD/LOQ. Cross-validate with LC-MS for impurity identification ().

Q. How can hydrogen bonding and crystal packing be systematically studied?

- Methodological Answer :

- Single-crystal X-ray diffraction (): Analyze intermolecular interactions (e.g., O–H···Cl or N–H···O bonds).

- Hirshfeld surface analysis : Quantify contact contributions (e.g., H-bonding vs. van der Waals).

- Thermal analysis (DSC/TGA) : Correlate melting points (e.g., 161–165°C in ) with lattice stability.

Q. What strategies identify and quantify synthetic impurities or degradants?

- Methodological Answer :

- Forced degradation : Expose the compound to heat, light, and pH extremes. Use HPLC-MS () to detect impurities like de-esterified acids or fluorinated side products.

- Reference standards : Compare retention times and fragmentation patterns with authenticated impurities (e.g., ’s 5-Fluorooxindole).

- Quantitative NMR (qNMR) : Integrate impurity peaks against an internal standard (e.g., maleic acid).

Q. How can structure-activity relationships (SAR) be explored for neuropharmacological applications?

- Methodological Answer :

- In vitro models : Assess dopamine receptor binding (inspired by MPTP’s neurotoxicity in ) using radioligand assays.

- Molecular docking : Simulate interactions with target proteins (e.g., monoamine oxidases) using software like AutoDock.

- Metabolite profiling : Incubate with liver microsomes and analyze via LC-MS to identify bioactive metabolites ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.